
3-Methylglutaric anhydride
Overview
Description
3-Methylglutaric anhydride is an organic compound with the molecular formula C6H8O3. It is a cyclic anhydride derived from 3-methylglutaric acid. This compound is known for its reactivity and is used in various chemical synthesis processes. It is also referred to as β-Methylglutaric anhydride and 2H-Pyran-2,6(3H)-dione, dihydro-4-methyl-.
Mechanism of Action
Target of Action
3-Methylglutaric anhydride is primarily used in organic synthesis and chemical research . It serves as a reagent in multi-functional group polymerization reactions and as an acylating agent in organic synthesis .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in organic synthesis. It can react with alcohols to form esters, a process known as acylation . This reaction is crucial in the synthesis of various organic compounds.
Biochemical Pathways
It’s known that it plays a significant role in the synthesis of various organic compounds through acylation .
Result of Action
The result of this compound’s action is the formation of new organic compounds. Through its role as an acylating agent, it contributes to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from sources of ignition and oxidizing agents . It’s also important to ensure good ventilation when using this compound to avoid inhaling its vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylglutaric anhydride can be synthesized through several methods. One common approach involves the condensation of acetaldehyde with cyanoacetamide, followed by hydrolysis and cyclization to form the anhydride . Another method includes the oxidation of 3-methyl-1,3-cyclohexanedione with periodic acid .
Industrial Production Methods: In industrial settings, this compound is often produced by treating 3-hydroxy-3-methylglutaric acid with acetic anhydride under reflux conditions . This method ensures a high yield and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylglutaric anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methylglutaric acid.
Reduction: 3-Methylglutaric alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Modular Synthesis of 2-Oxopiperidines
One notable application of 3-methylglutaric anhydride is in the synthesis of 2-oxopiperidines. A study demonstrated a modular and scalable strategy that utilizes MGA to create these compounds, which feature multiple stereocenters. This synthesis involves the chemoselective and stereocontrolled annulation of 1,3-azadienes with MGA, leading to acid-tethered allylic 2-oxopiperidines. The resulting products can undergo further transformations, including catalytic alkenylation and halolactonization, showcasing the compound's utility in complex organic synthesis .
Material Science
Cross-Linking Agent in Biopolymer Membranes
MGA has been employed as a cross-linking agent in the fabrication of chitosan/cellulose composite membranes. Research indicated that these membranes, when cross-linked with MGA, exhibit enhanced performance for pervaporation (PV) separation processes, particularly in dehydrating ethanol/water mixtures. The study assessed the effects of polymer swelling and sorption selectivity by varying the ethanol/water content, demonstrating MGA's role in improving membrane efficiency .
Thermal and Calorimetric Properties
The thermal properties of MGA have been characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These analyses provided insights into its melting point, enthalpy of fusion, and molar heat capacity, essential for understanding its behavior in various applications .
Biomedical Research
Role in Metabolic Disorders
In biomedical research, 3-methylglutaric acid (the acid form related to MGA) is associated with metabolic disorders such as HMG-CoA lyase deficiency. This condition leads to the accumulation of 3-methylglutaric acid in urine due to disrupted leucine metabolism. Understanding the pathways involving MGA can aid in diagnosing and treating metabolic disorders .
Summary Table of Applications
Comparison with Similar Compounds
- 3,3-Dimethylglutaric anhydride
- Methylsuccinic anhydride
- 2-Methylglutaric acid
Comparison: 3-Methylglutaric anhydride is unique due to its specific structure and reactivity. Compared to 3,3-dimethylglutaric anhydride, it has a different substitution pattern, which affects its reactivity and the types of reactions it can undergo . Methylsuccinic anhydride and 2-methylglutaric acid also have different structural features, leading to variations in their chemical behavior and applications.
Biological Activity
3-Methylglutaric anhydride (MGA) is an organic compound that plays a significant role in various biological processes, particularly in metabolism. This article delves into its biological activity, metabolic implications, and relevant research findings.
This compound is derived from 3-methylglutaric acid, a dicarboxylic acid involved in metabolic pathways associated with leucine catabolism. Its chemical formula is , and it exists as a cyclic anhydride. The structural characteristics of MGA allow it to participate in several biochemical reactions, particularly those involving acyl-CoA derivatives.
Metabolic Role
1. Association with Metabolic Disorders:
MGA is primarily recognized for its involvement in metabolic disorders related to deficiencies in specific enzymes of the leucine degradation pathway. It is excreted in the urine of individuals with deficiencies in 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) and 3-methylglutaconyl-CoA hydratase (AUH). These deficiencies lead to the accumulation of 3-methylglutaric acid and its derivatives, indicating disrupted mitochondrial energy metabolism .
2. Acetyl CoA Diversion Pathway:
Recent studies have proposed a novel mitochondrial biosynthetic pathway termed the "acetyl CoA diversion pathway." In conditions where electron transport chain function is impaired, acetyl CoA is redirected to produce MGA through a series of enzymatic reactions. This pathway highlights the compound's role as a potential biomarker for mitochondrial dysfunction .
Biological Activity and Case Studies
1. Case Study: Mitochondrial Disorders
In a cohort study involving patients with various mitochondrial disorders, elevated levels of MGA were observed alongside other organic acids such as 3-methylglutaconic acid and 3-hydroxyisovaleric acid. The presence of these metabolites correlated with clinical symptoms of energy deficiency, suggesting that MGA may serve as a diagnostic marker for mitochondrial dysfunction .
2. Enzymatic Interactions:
MGA has been shown to interact with enzymes involved in fatty acid metabolism. For instance, it can act as a substrate for acyl-CoA thioesterases, which hydrolyze acyl-CoA derivatives to release free CoASH, thereby modulating the acyl-CoA pool within mitochondria . This activity may help alleviate toxicity associated with elevated acyl-CoA concentrations.
Table 1: Summary of Research Findings on this compound
Properties
IUPAC Name |
4-methyloxane-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICRVTUCPFQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194487 | |
Record name | 3-Methylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-53-4 | |
Record name | Dihydro-4-methyl-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4166-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylglutaric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylglutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylglutaric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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